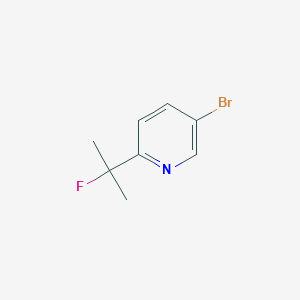
3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrrolidine derivative with sulfonyl and trifluoromethoxy phenyl groups. Pyrrolidine is a cyclic amine, and sulfonyl groups are common in various organic compounds. The trifluoromethoxy group is a fluorine-containing functional group that can significantly alter the properties of the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has focused on developing efficient synthetic pathways for compounds with sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups, including 3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine derivatives. Markitanov et al. (2016) reported the synthesis of new 4-(trifluoromethyl)pyrrolidines containing these groups through 1,3-dipolar cycloaddition reactions, highlighting the versatility of these compounds in organic synthesis (Markitanov et al., 2016). Additionally, the molecular structures of closely related compounds were elucidated, revealing insights into their molecular conformations and intermolecular interactions (Sagar et al., 2017).
Applications in Polymer Science
Liu et al. (2013) explored the use of diamines containing pyridine and trifluoromethylphenyl groups, similar in structure to the compound , for the synthesis of fluorinated polyamides. These polymers demonstrated remarkable solubility, thermal stability, and mechanical properties, suggesting potential applications in advanced materials (Liu et al., 2013).
Advanced Synthetic Applications
Research has also explored the use of sulfonamides as terminators in cationic cyclizations, producing complex polycyclic systems efficiently. This demonstrates the compound's potential in facilitating complex organic transformations (Haskins & Knight, 2002). Furthermore, Zhao et al. (2016) demonstrated the selective synthesis of functionalized pyrroles from related compounds, highlighting their utility in the construction of heterocyclic structures with potential applications in pharmaceuticals and materials science (Zhao et al., 2016).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with arylthiolate anions .
Mode of Action
The compound is likely to interact with its targets through electron donor–acceptor (EDA) complexes . This interaction can lead to an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s interaction with its targets can lead to the s-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Result of Action
The compound’s interaction with its targets can lead to the s-trifluoromethylation of thiophenols .
Action Environment
Environmental factors such as temperature, pH, and light conditions could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s interaction with its targets can occur under visible light irradiation .
Propiedades
IUPAC Name |
3-methylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO5S2/c1-22(17,18)11-6-7-16(8-11)23(19,20)10-4-2-9(3-5-10)21-12(13,14)15/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZIQIBMFXNOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
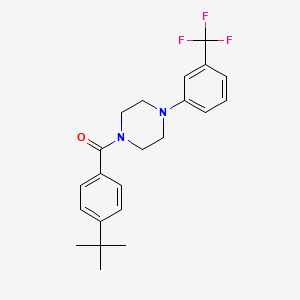
![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

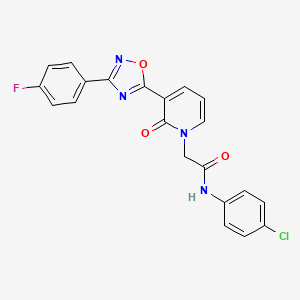
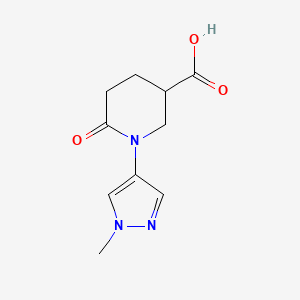
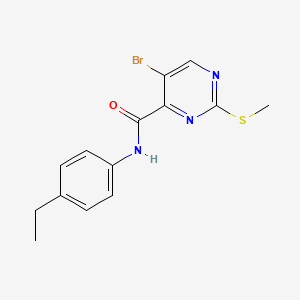
![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide](/img/structure/B2880204.png)
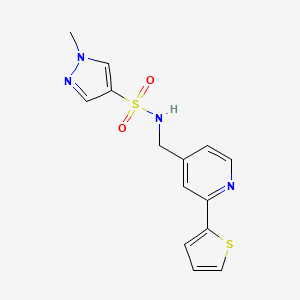
![2-({1-[2-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2880210.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2880211.png)
